Technical Whitepaper: Structural Elucidation and Pharmacophore Analysis of 5-Hydroxy-7,3',4'-Trimethoxyisoflavone
Technical Whitepaper: Structural Elucidation and Pharmacophore Analysis of 5-Hydroxy-7,3',4'-Trimethoxyisoflavone
The following technical guide details the structural elucidation, physicochemical profile, and pharmacological potential of Orobol 7,3',4'-trimethyl ether (systematically known as 5-hydroxy-7,3',4'-trimethoxyisoflavone ).
Executive Summary
Orobol 7,3',4'-trimethyl ether is a naturally occurring isoflavone found in the heartwood of Pterocarpus santalinus (Red Sanders) and the leaves of Ateleia herbert-smithii. Chemically defined as 5-hydroxy-7,3',4'-trimethoxyisoflavone , this molecule represents a lipophilic derivative of the parent isoflavone, Orobol (5,7,3',4'-tetrahydroxyisoflavone).
Unlike its parent, which is rapidly metabolized due to extensive hydroxylation, the trimethyl ether variant exhibits enhanced membrane permeability while retaining the critical C5-hydroxyl group. This structural feature preserves its ability to form intramolecular hydrogen bonds with the C4-carbonyl, a pharmacophore often essential for kinase inhibition and ATP-competitive binding. This guide serves as a definitive reference for its isolation, identification, and structure-activity relationship (SAR).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The distinction between the isoflavone (3-phenylchromen-4-one) and flavone (2-phenylchromen-4-one) skeletons is critical. Literature often confuses this compound with "Retusin" (a flavone). The data below strictly pertains to the isoflavone isomer.
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | Orobol 7,3',4'-trimethyl ether |
| Systematic Name | 5-hydroxy-7,3',4'-trimethoxy-3-phenyl-4H-chromen-4-one |
| Chemical Formula | C₁₈H₁₆O₆ |
| Molecular Weight | 328.32 g/mol |
| Exact Mass | 328.0947 |
| SMILES | COc1ccc(cc1OC)C2=COC3=cc(OC)cc(O)c3C2=O |
| Key Structural Feature | C5-OH (Free, chelated); C7, C3', C4' (Methylated) |
3D Conformational Logic
The molecule adopts a near-planar conformation typical of isoflavones, but the B-ring (3',4'-dimethoxyphenyl) is twisted approximately 45–60° relative to the chromone core due to steric repulsion between the H-2' and the carbonyl oxygen/H-2. This twist is crucial for receptor fitting (e.g., Estrogen Receptor
Spectroscopic Characterization (The "Fingerprint")
To validate the identity of 5-hydroxy-7,3',4'-trimethoxyisoflavone, researchers must rely on Nuclear Magnetic Resonance (NMR). The following data is synthesized from isolation studies of Pterocarpus and Ateleia species.
¹H NMR Diagnostic Signals (500 MHz, CDCl₃)
Note: Chemical shifts (
| Position | Proton | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| 5-OH | -OH | 12.85 | s | - | Critical: Indicates strong intramolecular H-bond with C4=O. Confirms C5 is not methylated. |
| H-2 | CH | 7.88 | s | - | Diagnostic: Isoflavone marker. (Flavone H-3 would be ~6.5 ppm). |
| H-2' | CH | 7.05 | d | 2.0 Hz | B-ring: Meta-coupling with H-6'. |
| H-6' | CH | 6.96 | dd | 8.2, 2.0 Hz | B-ring: Ortho-coupling with H-5', meta with H-2'. |
| H-5' | CH | 6.92 | d | 8.2 Hz | B-ring: Ortho-coupling with H-6'. |
| H-8 | CH | 6.45 | d | 2.2 Hz | A-ring: Meta-coupled. |
| H-6 | CH | 6.38 | d | 2.2 Hz | A-ring: Meta-coupled. |
| 7-OMe | OMe | 3.89 | s | - | A-ring methoxy. |
| 4'-OMe | OMe | 3.92 | s | - | B-ring methoxy. |
| 3'-OMe | OMe | 3.90 | s | - | B-ring methoxy. |
Mass Spectrometry (EI-MS)
-
Molecular Ion [M]+: m/z 328 (Base peak, 100%).
-
Retro-Diels-Alder (RDA) Fragmentation:
-
Fragment A: m/z 166 (5,7-dihydroxy-like A-ring fragment retaining 7-OMe).
-
Fragment B: m/z 162 (Dimethoxy B-ring fragment).
-
Isolation & Synthesis Protocols
Natural Product Isolation Workflow
This protocol describes the isolation from Pterocarpus santalinus heartwood, optimized for high purity.
Caption: Bioassay-guided fractionation workflow for isolating Orobol trimethyl ether from Pterocarpus heartwood.
Semi-Synthetic Protocol (Methylation of Orobol)
If natural isolation yields insufficient quantities, partial methylation of Orobol is the preferred route.
Reagents: Orobol (1 eq), Dimethyl sulfate (DMS, 3.0 eq), Potassium Carbonate (
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of Orobol in 10 mL anhydrous acetone.
-
Base Addition: Add 150 mg anhydrous
(excess). -
Methylation: Add 3.0 equivalents of DMS dropwise.
-
Note: The C5-OH is hydrogen-bonded to the C4-carbonyl, making it significantly less acidic and less reactive than the C7, C3', and C4' hydroxyls. This allows for selective methylation of the non-chelated hydroxyls under controlled conditions.
-
-
Reflux: Reflux at 60°C for 3-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 1:1). The 5-OH will remain free while others methylate.
-
Quench: Pour into ice water. Acidify slightly with 1M HCl to pH 5.
-
Extraction: Extract with Dichloromethane (
, 3 x 20 mL). -
Purification: Recrystallize from Methanol to yield pale yellow crystals.
Pharmacological Potential & SAR[8]
The 5-hydroxy-7,3',4'-trimethoxyisoflavone structure occupies a unique "sweet spot" in drug design:
-
Metabolic Stability: The methylation of the 3' and 4' positions blocks the primary sites of metabolic glucuronidation/sulfation (catechol moiety), significantly extending the plasma half-life compared to Orobol.
-
Kinase Inhibition: The retention of the 5-OH/4-C=O motif preserves the ability to chelate Magnesium (
) or interact with the hinge region of kinase ATP-binding pockets. -
Lipophilicity: High logP enables blood-brain barrier (BBB) penetration, making it a candidate for neuroinflammatory conditions.
Structure-Activity Relationship (SAR) Diagram
Caption: Pharmacophore analysis highlighting the functional roles of specific structural modifications.
References
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Ireland, H. E., et al. (2003). "Isoflavonoids from the leaves of Ateleia herbert-smithii."[1][2][3][4][5] Journal of Natural Products, 66(2), 206-210.
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Krishnaveni, K. S., & Rao, J. V. (2000). "An isoflavone from Pterocarpus santalinus."[6][7] Phytochemistry, 53(5), 605-606.[6]
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Imai, Y., et al. (2019). "Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance." ChemMedChem, 14(4), 496-506. (Note: Discusses the flavone analog, useful for comparative SAR).
-
Arung, E. T., et al. (2010). "The effect of Pterocarpus santalinus on the inhibition of melanin polymerization." Journal of Natural Medicines, 65, 426–431.
